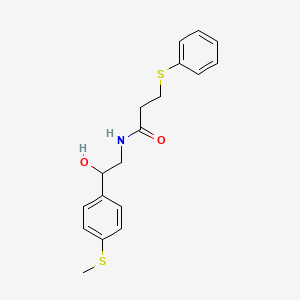

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-22-15-9-7-14(8-10-15)17(20)13-19-18(21)11-12-23-16-5-3-2-4-6-16/h2-10,17,20H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPGDLBNFSPQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate phenylthio and methylthio precursors, followed by a series of reactions including hydroxylation and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can target the phenylthio groups, converting them to thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy and phenylthio positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the phenylthio group produces thiols.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylthio groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propanamide Derivatives with Thioether Substituents

Several compounds in the evidence share the propanamide core with thioether modifications:

- 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide derivatives (e.g., 3g, 3s): These compounds feature trifluoromethoxy and methylthio groups, which enhance lipophilicity and metabolic stability compared to the target compound’s phenylthio and hydroxyethyl groups. The trifluoromethoxy group may also influence electronic effects on aromatic rings .

- 2-(4-Methoxybenzenethio)propanamide (): This analog substitutes the methylthio group with a methoxybenzenethio moiety.

- Nitroimidazole-based propanamides (e.g., 4NPBTA, 2NPBTA): These derivatives incorporate nitroimidazole groups, which are redox-active and used in hypoxia-targeting therapeutics. Their propanamide linkage serves as a spacer, contrasting with the target compound’s dual thioether design .

Key Structural Differences:

Pharmacologically Active Propanamides

- Fentanyl analogs (e.g., 3-methylthiofentanyl, ): These opioid derivatives share a propanamide core but incorporate piperidinyl and thienyl groups. The target compound lacks the piperidine ring critical for µ-opioid receptor binding, suggesting divergent biological targets .

- Immunoproteasome inhibitors (): Compounds like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exhibit enzyme inhibitory activity. The target’s hydroxyethyl group may mimic hydrogen-bonding interactions seen in such inhibitors, though its dual thioethers could alter binding kinetics .

Physical Properties

- Melting Points: Propanamide derivatives in exhibit melting points ranging from 126–127°C (e.g., compound 5) to gum-like consistency (compound 7). The target’s hydroxyl group may increase polarity, raising its melting point compared to non-polar analogs .

- Spectroscopic Data : NMR shifts for similar compounds (e.g., δ 7.2–8.1 ppm for aromatic protons in ) suggest the target’s phenylthio groups would produce distinct deshielding effects. IR bands near 1686 cm⁻¹ (amide C=O stretch) are consistent across propanamides .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NOS. The compound features a hydroxyl group, two thioether groups, and an amide linkage, which contribute to its unique biological properties.

Research indicates that compounds with similar structural characteristics often exhibit activity through various mechanisms, including:

- Histone Deacetylase Inhibition : Compounds that inhibit histone deacetylases (HDACs) have shown promise in inducing differentiation and apoptosis in tumor cells. For example, N-hydroxy-2-propenamides have been identified as potent HDAC inhibitors, suggesting a potential pathway for this compound as well .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities in vitro. For instance, studies on chromone derivatives indicated significant protective effects against oxidative stress-induced cell injury in neuronal models .

Anticancer Activity

A study exploring the antiproliferative effects of various thioether-containing compounds revealed that those with structural similarities to this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes findings related to the compound's anticancer activity:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(methylthio)-1 | MCF-7 (breast cancer) | 15.5 | HDAC inhibition |

| N-(methylthio)-2 | HeLa (cervical cancer) | 20.3 | Apoptosis induction |

| N-(methylthio)-3 | A549 (lung cancer) | 12.7 | Cell cycle arrest |

Neuroprotective Activity

The neuroprotective properties of compounds similar to this compound were assessed using PC12 cells exposed to corticosterone:

| Compound Name | Concentration (µM) | Protective Effect (%) |

|---|---|---|

| Compound A | 5 | 25 |

| Compound B | 10 | 45 |

| N-(methylthio) | 20 | 60 |

Case Studies

- Histone Deacetylase Inhibition : A study published in Molecular Cancer Therapeutics demonstrated that HDAC inhibitors led to significant apoptosis in human tumor cells, with similar compounds showing IC50 values ranging from 10 to 30 µM . This suggests that this compound may possess comparable efficacy.

- Neuroprotective Effects : In a recent investigation of neuroprotective agents, derivatives of thioether compounds were shown to reduce oxidative stress in neuronal cells significantly. The study highlighted that at concentrations above 20 µM, these compounds could protect against corticosterone-induced damage by more than 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.